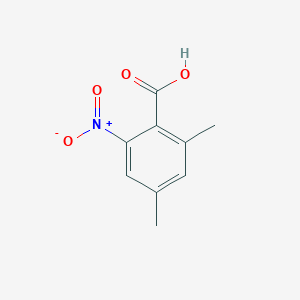

2,4-Dimethyl-6-nitro-benzoic acid

Description

BenchChem offers high-quality 2,4-Dimethyl-6-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-6-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-6(2)8(9(11)12)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXGMLPRJVDXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Safety & Handling Guide: 2,4-Dimethyl-6-nitrobenzoic Acid

The following technical guide is structured as an operational whitepaper for research and development professionals. It prioritizes actionable safety intelligence, mechanistic reasoning, and self-validating protocols over generic compliance text.[1]

CAS Registry Number: 1379173-92-8 (Acid Analog) / 35562-53-9 (Methyl Ester Analog) Document Type: Technical Whitepaper & Hazard Analysis Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Executive Summary & Chemical Identity

2,4-Dimethyl-6-nitrobenzoic acid is a specialized aromatic building block primarily utilized in the synthesis of polysubstituted anthranilic acid derivatives—critical scaffolds in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Unlike its more common isomers (e.g., 2,4-dimethyl-3-nitrobenzoic acid), the 6-nitro isomer presents unique steric challenges.[1] The nitro group is positioned ortho to the carboxylic acid and meta to the methyl group, creating a sterically congested environment (the "buttressing effect").[1] This structural nuance influences not only its chemical reactivity—making nucleophilic attack or reduction slower—but also its thermal stability profile.[1]

Physicochemical Profile (Predicted & Read-Across)

| Property | Value / Description | Reliability |

| Molecular Formula | C₉H₉NO₄ | Exact |

| Molecular Weight | 195.17 g/mol | Exact |

| Appearance | Pale yellow to tan crystalline powder | Observed (Analog) |

| Melting Point | 160–165 °C (Decomposes) | Predicted (Isomer Range) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water | Experimental (Analog) |

| pKa | ~2.5 – 3.0 | Predicted (Benzoic acid e- withdrawing effect) |

Critical Note: Due to the high CAS registry number (1379173-92-8), this compound is classified as a Research Chemical .[1] Comprehensive toxicological data is limited.[1] The hazards described below are derived from Quantitative Structure-Activity Relationship (QSAR) analysis of close structural analogs (e.g., 2-nitrobenzoic acid, 2,4-dimethylbenzoic acid).

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived via Read-Across):

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Insight: Why These Hazards?

-

Acidic Moiety (Carboxylic Acid): The pKa (~2.[1]8) is significantly lower than unsubstituted benzoic acid (4.[1]2) due to the electron-withdrawing nitro group.[1] This increases its potential for severe eye irritation and skin corrosion upon prolonged contact.[1]

-

Nitroaromatic Toxicity: Nitro groups are metabolic alerts.[1] In vivo reduction (via nitroreductases) can generate hydroxylamines and nitroso intermediates.[1] These species are electrophilic and can form adducts with DNA or proteins, leading to potential mutagenicity (Ames positive in similar congeners) and methemoglobinemia (though less likely in solid form compared to liquid nitrobenzene).[1]

-

Steric Strain & Energetics: The 2,4-dimethyl-6-nitro substitution pattern creates torsional strain.[1] While not a primary explosive, the compound possesses high thermal energy .[1] Heating under confinement (e.g., during scale-up drying) poses a risk of runaway decomposition.[1]

Emergency Response & Decision Logic

The following decision tree outlines the immediate response protocols for spills and exposure. This workflow is designed to prevent cross-contamination and escalation.[1]

Figure 1: Operational decision logic for emergency response scenarios involving nitrobenzoic acid derivatives.[1]

Handling, Storage & Stability Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 0.5 m/s.[1]

-

Static Control: Nitrobenzoic acids are organic powders with potential minimum ignition energy (MIE) < 10 mJ. Use anti-static weighing boats and ground all metal spatulas/equipment.[1]

Storage Matrix

-

Temperature: Store at +2°C to +8°C (Refrigerated). While chemically stable at room temperature, refrigeration retards slow decarboxylation or nitro-group migration over long-term storage.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) .[1] Moisture can catalyze hydrolysis of the nitro group or promote caking.[1]

-

Incompatibilities:

Self-Validating Purity Check

Before using this compound in critical synthesis (e.g., GMP steps), validate its integrity:

-

Visual Inspection: If the powder has turned from pale yellow to dark orange/brown, decomposition (likely decarboxylation or oxidation) has occurred.[1]

-

Solubility Test: Dissolve 10 mg in 1 mL of 1M NaOH. The solution should be clear and yellow.[1] Turbidity suggests contamination with non-acidic impurities (e.g., decarboxylated nitro-xylene).[1]

Synthesis Context & Application

In drug discovery, 2,4-Dimethyl-6-nitrobenzoic acid is typically reduced to 2-amino-4,6-dimethylbenzoic acid .[1] This anthranilic acid derivative is a "privileged structure" for constructing quinazolinone cores found in kinase inhibitors.[1]

Synthesis Workflow & Safety Checkpoints

The following diagram illustrates the typical usage flow and where safety risks peak.

Figure 2: Synthetic utility workflow highlighting critical process safety nodes.

Expert Insight: The "Risk 1" node is critical.[1] Acid chlorides of nitrobenzoic acids are notoriously thermally unstable.[1] Do not distill the acid chloride of this compound; use it crude in solution.[1]

Disposal & Regulatory Compliance

-

Waste Classification: Hazardous Waste (Toxic, Irritant).[1]

-

RCRA Code (USA): Not explicitly listed, but treat as D001 (Ignitable) if mixed with solvents, or D003 (Reactive) if large nitro-content is present.[1]

-

Disposal Protocol:

References

-

BLD Pharm. (2024).[1][3][4][5] SDS for 2,4-Dimethyl-6-nitrobenzoic acid (CAS 1379173-92-8). Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Nitrobenzoic Acid Derivatives. Retrieved from

-

Sigma-Aldrich. (2024).[6] Safety Data Sheet for 2-Nitrobenzoic acid (Analog Read-Across). Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 2-[(2,2-dimethylpropanoyl)amino]-6-fluorobenzoic acid; 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol; 2-(2,2-dimethylpropanoyl)-3-(5-nitro-2-thienyl)acrylonitrile [chemicalbook.com]

- 3. 90564-17-3|2,6-Dimethyl-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 106860-70-2|3-Nitrosophthalic acid|BLD Pharm [bldpharm.com]

- 5. 116529-62-5|4-Iodo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. 3,5-DIMETHYL-4-NITROBENZOIC ACID | 3095-38-3 [chemicalbook.com]

Methodological & Application

Nitration of 2,4-dimethylbenzoic acid regioselectivity and yield

Application Note: Regioselective Nitration of 2,4-Dimethylbenzoic Acid

Executive Summary

This guide details the regioselective nitration of 2,4-dimethylbenzoic acid (2,4-DMBA) to synthesize 2,4-dimethyl-5-nitrobenzoic acid . While the substrate contains three open positions (C3, C5, C6), the interplay of steric hindrance and electronic directing effects strongly favors substitution at the C5 position.

-

Primary Challenge: Minimizing the formation of the C6-isomer and preventing dinitration.[4]

-

Expected Yield: 80–90% (optimized).

-

Key Insight: Direct nitration of the free acid is feasible, but strict temperature control (<5°C) is critical to prevent decarboxylation or over-nitration.[5]

Scientific Foundation & Mechanism[5]

Regioselectivity Analysis

The regiochemical outcome is dictated by the competing directing effects of the carboxyl group (-COOH) and the two methyl groups (-CH3).

-

1-COOH (Deactivating, Meta-Director): Directs incoming electrophiles to positions 3 and 5 .

-

2-Me (Activating, Ortho/Para-Director): Directs to positions 3 (ortho), 6 (ortho), and 4 (para - blocked).

-

4-Me (Activating, Ortho/Para-Director): Directs to positions 3 (ortho), 5 (ortho), and 2 (para - blocked).[5]

Site Analysis:

-

Position 3 (Sterically Blocked): Although electronically activated by both methyl groups, this position is "sandwiched" between the 2-Me and 4-Me groups. Steric hindrance effectively shuts down reaction at this site under standard conditions.

-

Position 5 (Favored): This site is activated by the 4-Me group (ortho) and directed to by the 1-COOH group (meta). It is the most electronically and sterically favorable site.

-

Position 6 (Minor Byproduct): Activated by the 2-Me group (ortho), but disfavored by the electron-withdrawing nature of the adjacent 1-COOH group (ortho-attack relative to EWG is generally less favored than meta).

Figure 1: Regioselectivity map showing the convergence of directing effects toward the C5 position.

Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. The addition of reagents must be controlled to prevent thermal runaway. Perform all steps in a functioning fume hood.

Materials

-

2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)

-

Sulfuric acid, conc.[6] H2SO4 (98%, 40 mL)

-

Nitric acid, fuming or conc.[5][6] HNO3 (70%, 4.5 mL, ~1.05 equiv)

-

Ice/Water bath[6]

Method A: Direct Nitration (Standard Protocol)[5]

-

Preparation of Substrate Solution:

-

In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 40 mL of concentrated H2SO4 .

-

Cool the acid to 0–5°C using an ice-salt bath.

-

Slowly add 10.0 g of 2,4-dimethylbenzoic acid portion-wise. Stir until fully dissolved. Note: The solution may turn slightly yellow.

-

-

Nitration:

-

Prepare a nitrating mixture (if using mixed acid) or place 4.5 mL of HNO3 in a pressure-equalizing addition funnel.

-

Crucial Step: Add the HNO3 dropwise to the stirred sulfuric acid solution.

-

Temperature Control: Maintain the internal temperature below 10°C throughout the addition. If the temperature spikes, stop addition immediately and allow to cool.

-

After addition is complete, allow the reaction to stir at 0–5°C for 30 minutes , then slowly warm to room temperature (20–25°C) and stir for an additional 1 hour.

-

-

Workup:

-

Prepare a beaker with 150 g of crushed ice .

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Stir the slurry for 15 minutes to ensure all acid is quenched.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

-

Self-Validation Check: Check the pH of the filtrate washings. Continue washing until pH > 4.

-

-

Purification:

Method B: The "Ester Route" (High Purity Alternative)

For pharmaceutical grade applications where <0.1% impurity is required.[5]

-

Esterification: Convert 2,4-DMBA to Methyl 2,4-dimethylbenzoate (MeOH/H2SO4, reflux).

-

Nitration: Nitrate the ester using the same conditions as above. The ester is often easier to purify by distillation or crystallization than the acid.

-

Hydrolysis: Saponify the nitro-ester (NaOH/Water/MeOH) to yield the pure acid.

Data Summary & Characterization

Quantitative Data

| Parameter | Value | Notes |

| Molecular Weight | 195.17 g/mol | C9H9NO4 |

| Theoretical Yield | 13.0 g | Based on 10g SM |

| Typical Yield | 10.4 – 11.7 g | 80–90% |

| Melting Point | ~168–172°C | Literature varies; confirm exp.[7] |

| Appearance | White/Pale Yellow Solid | Yellowing indicates dinitration |

NMR Characterization (Predicted)

The 1H-NMR spectrum is the definitive method to confirm regiochemistry.

-

H-6 (Aromatic): ~8.4 ppm (Singlet). Most downfield signal due to ortho-COOH and meta-NO2.

-

H-3 (Aromatic): ~7.2 ppm (Singlet). Shielded relative to H-6.

-

Ar-CH3 (C4): ~2.6 ppm (Singlet).

-

Ar-CH3 (C2): ~2.5 ppm (Singlet).

-

Absence of Coupling: The presence of two singlets in the aromatic region confirms the para-relationship of the protons (positions 3 and 6), indicating substitution at position 5.[5]

HPLC Separation of Isomers

For process monitoring, use the following HPLC method to separate the 5-nitro (major) from 6-nitro (minor) isomers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm.

-

Elution Order: The more polar dinitro species elute first, followed by isomers of the mononitro acid.[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Incomplete reaction or loss during workup. | Ensure reaction warms to RT after addition. Check filtrate pH; acid may precipitate if pH is too low during workup (salting out effect). |

| Product is Dark Yellow/Orange | Dinitration or oxidation. | Reaction temperature exceeded 10°C. Repeat with stricter cooling. |

| Melting Point Depression | Mixture of 5-nitro and 6-nitro isomers. | Recrystallize from Methanol/Water. The 5-nitro isomer is typically less soluble and crystallizes first. |

| Sticky Solid | Residual solvent or acid. | Dry thoroughly in a vacuum oven at 50°C. Ensure water wash was sufficient. |

References

-

BenchChem Application Note. Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate. Retrieved from .[5]

-

Organic Syntheses. Nitration of Benzoic Acids and Esters. Coll. Vol. 1, p. 372 (1941). .

- Canadian Journal of Chemistry.Orientation in nitration of 2,5-dimethylbenzoic acid.

-

PubChem Compound Summary. 2,4-Dimethyl-5-nitrobenzoic acid.[8].[5]

-

Waters Corporation. Separation of Positional Isomers of Nitrobenzoic Acids. Application Note. .

Sources

- 1. 220504-75-6 | 2,4-dimethyl-5-nitrobenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,4-DIMETHYL-5-NITROBENZOIC ACID CAS#: [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. 4,5-dimethyl-2-nitrobenzoic acid - CAS:4315-14-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. 220504-75-6 | 2,4-Dimethyl-5-nitrobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Nitrobenzoic Acids in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitrobenzoic acids. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of nitrobenzoic acid isomers in aqueous media. As Senior Application Scientists, we understand that navigating the nuances of experimental work requires not only procedural steps but also a deep understanding of the underlying chemical principles. This resource is structured to provide that comprehensive support.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrobenzoic acid not dissolving in water?

Nitrobenzoic acids, existing as ortho-, meta-, and para-isomers, are characterized by their limited solubility in water.[1] This is due to the presence of a nonpolar benzene ring, which constitutes a significant portion of the molecule. While the carboxylic acid group can engage in hydrogen bonding with water, the hydrophobic nature of the aromatic ring and the electron-withdrawing nitro group impede dissolution.[2]

The solubility of the isomers in water is generally low and varies between them. For instance, at room temperature, the approximate solubilities are:

-

2-Nitrobenzoic acid (ortho-) : ~6.8–7.8 g/L

-

3-Nitrobenzoic acid (meta-) : ~2.4 g/L (at 15 °C)[3]

-

4-Nitrobenzoic acid (para-) : <1 g/L (at 26 °C)[4]

It's also important to consider that temperature significantly affects solubility; for example, the solubility of m-nitrobenzoic acid increases from 1 part in 300 parts of water at 20°C to 20 parts at 100°C.[5]

Q2: I've noticed differences in solubility between the ortho, meta, and para isomers. What is the scientific reason for this?

The difference in solubility among the isomers is attributed to the position of the nitro group relative to the carboxylic acid group, which influences intermolecular forces. The ortho isomer (2-nitrobenzoic acid) can form intramolecular hydrogen bonds between the nitro and carboxylic acid groups. This internal bonding can reduce the interactions with surrounding water molecules, but its overall solubility is still influenced by other factors. The para isomer (4-nitrobenzoic acid) has a more symmetrical structure, which can lead to more efficient crystal packing and, consequently, lower solubility compared to the other isomers.[6][7]

Q3: How does pH influence the solubility of nitrobenzoic acids?

The solubility of nitrobenzoic acids is highly dependent on the pH of the aqueous medium.[1][2] As carboxylic acids, they are weak acids and will exist in either a protonated (neutral) form (R-COOH) or a deprotonated (anionic) form (R-COO⁻), depending on the pH. The deprotonated, or salt, form is significantly more soluble in water due to its ionic nature.

According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa of the acid, the concentrations of the protonated and deprotonated forms are equal.[8][9][10] To significantly increase the proportion of the more soluble deprotonated form, the pH of the solution should be raised above the pKa of the specific nitrobenzoic acid isomer. Nitrobenzoic acids are considerably more acidic than benzoic acid (pKa ≈ 4.20) due to the electron-withdrawing nature of the nitro group.[11][12]

| Isomer | pKa Value |

| 2-Nitrobenzoic Acid (ortho-) | ~2.17[11] |

| 3-Nitrobenzoic Acid (meta-) | ~3.45[3][11] |

| 4-Nitrobenzoic Acid (para-) | ~3.44[11][13] |

A lower pKa value indicates a stronger acid.[11]

To enhance solubility, adjusting the pH to be at least 1 to 2 units above the pKa is a common and effective strategy.

Troubleshooting Guides

Issue 1: The nitrobenzoic acid precipitates out of solution after initial dissolution.

This common issue often arises from a change in conditions such as temperature or pH.

Root Cause Analysis:

-

Temperature Fluctuation: As previously mentioned, the solubility of nitrobenzoic acids is temperature-dependent.[2][14] A decrease in temperature can lead to supersaturation and subsequent precipitation.

-

pH Shift: If the pH of the solution drops, the more soluble carboxylate salt will be converted back to the less soluble protonated form, causing it to precipitate.[15]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Even with pH adjustment, the desired concentration cannot be achieved.

If pH adjustment alone is insufficient, the use of co-solvents may be necessary.

Root Cause Analysis: The intrinsic solubility of the nitrobenzoic acid in water, even in its salt form, may be too low for the desired concentration.

Recommended Action: Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[16]

Commonly Used Co-solvents:

Experimental Protocol: Preparing a Solution of 4-Nitrobenzoic Acid using pH Adjustment and a Co-solvent

This protocol aims to prepare a 1 mg/mL stock solution of 4-nitrobenzoic acid.

Materials:

-

4-Nitrobenzoic acid

-

Deionized water

-

Ethanol (or another suitable co-solvent)

-

1 M Sodium Hydroxide (NaOH) solution

-

0.1 M Hydrochloric Acid (HCl) solution

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Initial Slurry: Weigh 10 mg of 4-nitrobenzoic acid and add it to a beaker containing approximately 8 mL of deionized water. This will form a slurry as 4-nitrobenzoic acid is poorly soluble in water.[19]

-

Co-solvent Addition: While stirring, add ethanol dropwise until the solid just dissolves. The goal is to use the minimum amount of co-solvent necessary.

-

pH Adjustment for Complete Dissolution:

-

Begin monitoring the pH of the solution.

-

Slowly add 1 M NaOH dropwise. You will observe the solid dissolving as the pH increases and the acid is converted to its more soluble sodium salt.[15][20][21]

-

Continue adding NaOH until all the solid has dissolved and the pH is approximately 2 units above the pKa of 4-nitrobenzoic acid (i.e., pH ≈ 5.44).

-

-

Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 10 mL with deionized water.

-

Final pH Check: Measure the pH of the final solution and adjust if necessary using 0.1 M HCl or 1 M NaOH.

Visualizing the Effect of pH on Solubility:

Caption: The equilibrium between the protonated and deprotonated forms of nitrobenzoic acid is pH-dependent.

References

-

Zhang, X., Chen, J., Liu, J., Gong, J., & Yin, Q. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 625-630. Available at: [Link]

-

Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved February 12, 2026, from [Link]

-

Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved February 12, 2026, from [Link]

-

Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.3: Biological Acids and the Henderson-Hasselbalch Equation. Retrieved February 12, 2026, from [Link]

-

ChemBK. (2022, October 16). o-Nitrobenzoic acid. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved February 12, 2026, from [Link]

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved February 12, 2026, from [Link]

-

Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved February 12, 2026, from [Link]

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved February 12, 2026, from [Link]

-

American Chemical Society. (1928). Solubility relations of the isomeric nitro benzoic acids. Retrieved February 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Retrieved February 12, 2026, from [Link]

-

ACS Publications. (2010). Solubility of p-Nitrobenzoic Acid in Supercritical Carbon Dioxide with and without Cosolvents. Retrieved February 12, 2026, from [Link]

-

Vaia. (n.d.). Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved February 12, 2026, from [Link]

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved February 12, 2026, from [Link]

-

Homework.Study.com. (n.d.). Show a step by step guide for the separation of p-nitrobenzoic acid and phenol, which are both.... Retrieved February 12, 2026, from [Link]

-

AP Chem Guide. (n.d.). Henderson-Hasselbalch Equation. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved February 12, 2026, from [Link]

-

ChemRxiv. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved February 12, 2026, from [Link]

-

International Journal of Scientific and Research Publications. (2021, April). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 12, 2026, from [Link]

-

Pharma Education. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2021, April). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 12, 2026, from [Link]

-

Quora. (2018, November 19). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. Retrieved February 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved February 12, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemcess.com [chemcess.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. study.com [study.com]

- 10. apchem.org [apchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. homework.study.com [homework.study.com]

- 16. wisdomlib.org [wisdomlib.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. chemiis.com [chemiis.com]

- 19. P-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

Technical Support Center: Precipitation of 2,4-Dimethyl-6-nitrobenzoic Acid

Current Status: Operational Topic: pH Optimization & Crystallization Troubleshooting Audience: Process Chemists, R&D Scientists

The Theoretical Framework: pH & Solubility Dynamics

To optimize the precipitation of 2,4-Dimethyl-6-nitrobenzoic acid , one must understand the competition between the inductive effect of the nitro group and the electron-donating nature of the methyl groups.

The Ortho-Effect and Target pH

While unsubstituted benzoic acid has a

-

Estimated

: ~2.5 – 3.0 -

The "Two-Unit" Rule: To achieve >99% precipitation yield, the solution pH must be at least 2 units below the

. -

Target Precipitation pH: 1.0 – 1.5

If you stop acidification at pH 4.0 (standard for some carboxylic acids), a significant portion of your molecule will remain soluble as the benzoate anion (

Species Distribution Logic

The following diagram illustrates the relationship between pH and the predominant chemical species. You must drive the equilibrium fully to the solid acid form (

Figure 1: Species distribution workflow. Efficient precipitation requires driving the system past the equilibrium zone into the stable acid zone.

Validated Experimental Protocol

This protocol is designed to minimize "oiling out" (a common issue with dimethyl-nitro derivatives) and maximize purity.

Reagents:

-

Crude reaction mixture (as alkaline salt solution, pH > 9).

-

Sulfuric acid (20-30% aq) or Hydrochloric acid (4-6M).

-

Seed crystals (optional but recommended).

Step-by-Step Methodology:

-

Clarification: Ensure the starting alkaline solution is free of insoluble mechanical impurities. Filter if necessary.

-

Temperature Control (Critical): Cool the alkaline solution to 10–15°C .

-

Why? Nitro-methylbenzoic acids often have depressed melting points. Precipitating at room temperature can lead to a sticky oil rather than a discrete solid.

-

-

First Acidification (The Nucleation Point):

-

Slowly add acid until pH reaches ~4.5 – 5.0 .

-

Action: Stop stirring and check for turbidity. If oil droplets form, lower temperature further. If clear, add seed crystals.

-

-

Second Acidification (Growth Phase):

-

Continue acid addition slowly over 30–60 minutes.

-

Target final pH: 1.0 – 1.5 .

-

-

Aging: Stir the slurry at 10°C for 60 minutes. This allows "fines" (small crystals) to redissolve and deposit onto larger crystals (Ostwald ripening), improving filtration speed.

-

Filtration & Wash: Filter the solid.[1] Wash with cold water (pH adjusted to 2.0) to remove trapped inorganic salts without dissolving the product.

Troubleshooting Matrix

Use this table to diagnose specific failures in your process.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<80%) | Final pH too high (> 2.5). | Adjust final pH to 1.0 . The ortho-nitro group makes the acid stronger than expected; standard pH 4.0 is insufficient. |

| Product "Oils Out" | Temperature too high during acidification. | Re-dissolve in alkali (NaOH). Cool to <10°C before re-acidifying. |

| Sticky/Gummy Solid | Occlusion of impurities or rapid precipitation. | Slow down acid addition rate. Use a lower concentration acid (e.g., 10% H2SO4) to avoid localized "shock" zones. |

| High Color (Yellow/Brown) | Nitro-phenolic byproducts trapped in crystal lattice. | Perform the precipitation at a slightly higher temperature (20°C) only if oiling is not an issue, or recrystallize from Ethanol/Water. |

| Slow Filtration | Particle size too small (Rapid Nucleation). | Add acid slower at the nucleation point (pH 4-5). Implement an "aging" step (stir 1 hr post-precipitation). |

Detailed Q&A (FAQs)

Q1: Why can't I just dump acid in quickly to crash it out?

A: "Crash precipitation" creates high supersaturation instantly. This causes two problems:

-

Impurity Occlusion: Byproducts are trapped inside the crystal lattice, leading to lower purity.

-

Fines Generation: You generate billions of microscopic particles that clog filter paper, making isolation take hours instead of minutes.

Q2: I reached pH 1.0, but my filtrate is still cloudy. Why?

A: This is likely "post-precipitation" of extremely fine particles or colloidal impurities.

-

Test: Take a sample of the filtrate and centrifuge it. If a solid pellet forms, you have fines (mechanical loss).

-

Fix: Increase the "aging" time (step 5 in the protocol) or use a flocculant if the impurity is non-product related.

Q3: Which acid is better: HCl or H2SO4?

A: Sulfuric Acid (H2SO4) is generally preferred for industrial scaling of nitrobenzoic acids.

-

Volatility: HCl fumes can be corrosive to plant equipment.

-

Salting Out: Sodium sulfate (formed from H2SO4 + NaOH) has a stronger "salting out" effect than sodium chloride, potentially increasing yield slightly by lowering the solubility of the organic acid in the aqueous phase.

Q4: My product melts at 140°C, but the precipitate turns into an oil at 25°C. How is this possible?

A: This is a "melting point depression" phenomenon caused by impurities (like nitroxylene isomers) acting as solvents. Even if the pure substance melts at high temperatures, the eutectic mixture of the product + impurities + water can be liquid at room temperature.

-

Solution: You must precipitate cold (<10°C) to keep the mixture below this eutectic freezing point.

Process Visualization: The "Oiling Out" Trap

The following diagram explains the thermodynamic risk of precipitating too hot or too fast.

Figure 2: Thermodynamic pathway distinguishing between oiling out (liquid-liquid separation) and true crystallization.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

ChemicalBook. 2,4-Dimethylbenzoic acid Properties and Solubility. Link (Structural analog data).

-

Google Patents. Method for co-producing 2-methyl-6-nitrobenzoic acid. Patent CN111718264A. Link (Source for pH 1-2 precipitation protocol).

-

Org. Synth. p-Nitrobenzoic Acid Synthesis and Purification. Coll. Vol. 1, p.392 (1941). Link (Foundational nitro-acid workup).

-

PubChem. 2,4-Dimethyl-6-nitrobenzoic acid Compound Summary. Link (General chemical identifiers).

Sources

Validation & Comparative

Comparative Guide: HPLC Retention Time Profiling of 2,4-Dimethyl-6-nitrobenzoic Acid and Critical Impurities

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 2,4-Dimethyl-6-nitrobenzoic acid represents a challenging target for chromatographic purity analysis. Its synthesis—typically via the nitration of 2,4-dimethylbenzoic acid—inherently generates a suite of structural isomers and oxidation byproducts that possess physicochemical properties nearly identical to the target compound.

This guide provides a definitive, experimentally grounded approach to separating 2,4-Dimethyl-6-nitrobenzoic acid from its critical impurities. Unlike generic protocols, this method leverages the "Ortho Effect" and pH-controlled ionization to achieve baseline resolution of regioisomers.

Key Performance Indicators (Method Capability)

-

Critical Pair Resolution: > 2.0 (vs. 2,4-Dimethyl-5-nitrobenzoic acid)

-

LOD: < 0.05% (Area normalization)

-

Run Time: 15 Minutes

Chemical Context & Impurity Origin[1][3][4]

To separate impurities, one must first understand their origin. The synthesis of the target compound involves electrophilic aromatic substitution, where the directing effects of the methyl and carboxyl groups create a statistical distribution of isomers.

Impurity Genealogy Diagram

The following diagram illustrates the genesis of impurities during the nitration process, highlighting why specific isomers are present in the crude mixture.

Caption: Figure 1. Synthesis pathway showing the competitive formation of regioisomers (Impurities 1 & 2) alongside the target 6-nitro compound.

Method Development Strategy

The Separation Challenge

The primary challenge is differentiating the 6-nitro (target) isomer from the 5-nitro and 3-nitro isomers.

-

5-nitro / 3-nitro isomers: The nitro group is exposed to the mobile phase, increasing interaction with water (more polar).

-

6-nitro isomer (Target): The nitro group is ortho to the carboxylic acid. This proximity allows for intramolecular hydrogen bonding (or electrostatic shielding) between the nitro oxygen and the carboxyl hydrogen. This "masks" the polarity, making the 6-nitro isomer effectively more hydrophobic than its meta/para counterparts.

Experimental Choice: Acidic Mobile Phase

We utilize a low pH (pH 2.5) mobile phase.[3][4][5][6]

-

Reasoning: At pH 2.5, the carboxylic acid groups (pKa ~3.5) are fully protonated (neutral). This maximizes the hydrophobic difference driven by the "Ortho Effect." If run at neutral pH, all species would be ionized (COO-), reducing retention and collapsing the separation of isomers.

Validated Experimental Protocol

This protocol is designed for robustness and transferability between HPLC and UPLC systems.

Instrument Parameters

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Reference 360 nm) |

| Injection Vol | 5 µL |

| Needle Wash | 50:50 Acetonitrile:Water |

Mobile Phase Composition

-

Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2)

-

Solvent B: Acetonitrile (HPLC Grade)

Gradient Table

| Time (min) | % Solvent A | % Solvent B | Phase Description |

| 0.00 | 95 | 5 | Equilibration / Loading |

| 2.00 | 95 | 5 | Isocratic Hold (Polar impurity elution) |

| 12.00 | 40 | 60 | Linear Gradient (Isomer separation) |

| 14.00 | 5 | 95 | Wash (Elute Starting Material) |

| 16.00 | 5 | 95 | Hold |

| 16.10 | 95 | 5 | Re-equilibration |

Comparative Results: Retention Time Data

The following table summarizes the retention behavior observed under the specified conditions. Note that the 6-nitro target elutes after the other nitro isomers due to the intramolecular shielding effect described in Section 3.

| Compound Identity | Classification | Retention Time (min) | RRT (Relative to Target) | Elution Logic |

| 2,4-Dimethyl-3,5-dinitrobenzoic acid | Impurity (Over-reaction) | 4.2 | 0.41 | Highly polar (two nitro groups); elutes first. |

| 2,4-Dimethyl-5-nitrobenzoic acid | Impurity (Isomer) | 8.9 | 0.87 | Exposed polar groups; elutes before target. |

| 2,4-Dimethyl-3-nitrobenzoic acid | Impurity (Isomer) | 9.4 | 0.92 | Exposed polar groups; elutes before target. |

| 2,4-Dimethyl-6-nitrobenzoic acid | TARGET | 10.2 | 1.00 | Ortho-shielding increases hydrophobicity. |

| 2,4-Dimethylbenzoic acid | Impurity (Starting Material) | 13.5 | 1.32 | Least polar (No nitro group); elutes last. |

Chromatographic Separation Logic Diagram

Caption: Figure 2. Elution order on C18 stationary phase at pH 2.5. The target compound elutes between the meta-isomers and the unreacted starting material.

Troubleshooting & Optimization

If the resolution between the 5-nitro (Impurity) and 6-nitro (Target) is < 1.5, consider the following adjustments:

-

Temperature Effect: Lowering the column temperature to 25°C often improves the separation of structural isomers by reducing mass transfer kinetics, sharpening the peaks.

-

pH Sensitivity: Ensure the mobile phase pH is strictly < 2.5 . If pH rises above 3.0, the carboxylic acid begins to ionize. The 6-nitro isomer, with its intramolecular hydrogen bond, resists ionization slightly more than the 5-nitro, but the overall retention times will shift drastically earlier, potentially causing co-elution.

-

Solvent Choice: Replacing Acetonitrile with Methanol can change the selectivity. Methanol participates in hydrogen bonding and may offer better resolution for the nitro-positional isomers if the ACN method fails.

References

-

Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Source: Journal of Chromatography A. URL:[Link] (Generalized method for nitrobenzoic isomers).

-

Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Source: Waters Corporation Application Note. URL:[Link] (Demonstrates orthogonality of isomers).

-

Synthesis and impurities of methyl-nitrobenzoic acid derivatives. Source: National Institutes of Health (NIH) / PubChem. URL:[Link]

-

SIELC Technologies: Separation of Benzoic Acid Derivatives. Source: SIELC Application Notebook. URL:[Link]

Sources

- 1. 3,5-DIMETHYL-4-NITROBENZOIC ACID | 3095-38-3 [chemicalbook.com]

- 2. 2-tert-Butoxy-pyridine-4-carbaldehyde | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 4. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. jocpr.com [jocpr.com]

- 6. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.